

Early ADME Properties of Anticancer Agent 262: A Technical Overview

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Compound of Interest		
Compound Name:	Anticancer agent 262	
Cat. No.:	B15584955	Get Quote

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Introduction

This document provides a comprehensive technical guide to the early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel investigational anticancer agent, designated 262. Understanding these pharmacokinetic parameters is crucial in the early phases of drug discovery and development to predict a compound's in vivo behavior, optimize dosing regimens, and identify potential liabilities such as drug-drug interactions. The following sections detail the in vitro ADME profile of **Anticancer Agent 262**, including its permeability, metabolic stability, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. All experimental protocols are described to ensure reproducibility and provide a clear basis for the presented data.

Summary of In Vitro ADME Properties

The early ADME profile of **Anticancer Agent 262** has been characterized through a panel of standard in vitro assays. The quantitative data from these studies are summarized below, offering a preliminary assessment of the compound's potential as an orally administered therapeutic agent.

Table 1: Physicochemical and Permeability Characteristics



Parameter	Value	Classification
Molecular Weight	482.5 g/mol	N/A
LogD (pH 7.4)	2.8	Moderate Lipophilicity
Aqueous Solubility (pH 7.4)	45 μg/mL	Moderately Soluble
Caco-2 Permeability (Papp A → B)	15.2 x 10 ⁻⁶ cm/s	High
Caco-2 Efflux Ratio (Papp B → A / Papp A → B)	1.2	Low Efflux

Table 2: Metabolic Stability

System	Parameter	Value	Classification
Human Liver Microsomes	Half-life (t½)	45 min	Moderately Stable
Intrinsic Clearance (CLint)	30.8 μL/min/mg protein	Moderate Clearance	
Mouse Liver Microsomes	Half-life (t½)	25 min	Low Stability
Intrinsic Clearance (CLint)	55.4 μL/min/mg protein	High Clearance	

Table 3: Plasma Protein Binding

Species	Unbound Fraction (fu)	% Bound
Human	0.08	92%
Mouse	0.15	85%

Table 4: Cytochrome P450 Inhibition



CYP Isoform	IC50 (μM)	Potential for DDI
CYP1A2	> 50	Low
CYP2C9	> 50	Low
CYP2C19	28	Low
CYP2D6	15	Moderate
CYP3A4	8	Moderate

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of **Anticancer Agent 262** using the Caco-2 cell line as a model of the human intestinal epithelium.[1][2]

Methodology:

- Cell Culture: Caco-2 cells were seeded on Transwell™ inserts and cultured for 21 days to form a differentiated and polarized monolayer.[1]
- Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment. The permeability of a paracellular marker, Lucifer yellow, was also assessed.[1]
- Transport Study: The transport of **Anticancer Agent 262** (10 μ M) was evaluated in both the apical-to-basolateral (A \rightarrow B) and basolateral-to-apical (B \rightarrow A) directions.[1]
- Incubation: The plates were incubated at 37°C with 5% CO₂ for 2 hours.
- Sample Analysis: Samples were taken from the donor and receiver compartments at the end
 of the incubation period and the concentration of Anticancer Agent 262 was determined by
 LC-MS/MS.



Data Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio was calculated as Papp (B → A) / Papp (A → B).[1]

Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of **Anticancer Agent 262** in human and mouse liver microsomes.[3][4]

Methodology:

- Incubation Mixture: Anticancer Agent 262 (1 μM) was incubated with pooled human or mouse liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4).[3][4]
- Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPHregenerating system.[3][5]
- Time Points: Aliquots were removed at 0, 5, 15, 30, and 45 minutes.[5]
- Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.[3]
- Sample Analysis: The samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.[3]
- Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the remaining compound concentration versus time. Intrinsic clearance (CLint) was calculated from the half-life.[5]

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of **Anticancer Agent 262** bound to plasma proteins in human and mouse plasma.

Methodology:

Apparatus: A rapid equilibrium dialysis (RED) device was used for the assay.[6][7][8]



- Procedure: Plasma containing **Anticancer Agent 262** (2 μM) was added to one chamber of the RED device, and phosphate-buffered saline (pH 7.4) was added to the other chamber.[6]
- Equilibration: The device was incubated at 37°C for 4 hours to allow for equilibrium to be reached.[6]
- Sample Analysis: After incubation, aliquots were taken from both the plasma and buffer chambers. The concentration of Anticancer Agent 262 in each sample was determined by LC-MS/MS.[6]
- Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[6]

Cytochrome P450 Inhibition Assay

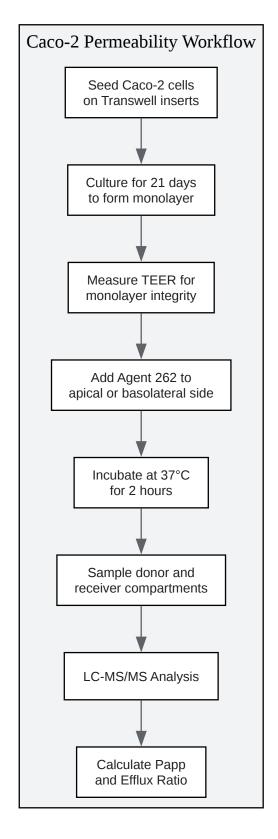
Objective: To evaluate the potential of **Anticancer Agent 262** to inhibit the major human CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

- Test System: Pooled human liver microsomes were used as the enzyme source.[9][10]
- Incubation: Anticancer Agent 262 at various concentrations was pre-incubated with the microsomes and an NADPH-regenerating system.
- Substrate Addition: A specific probe substrate for each CYP isoform was added to initiate the reaction.[10]
- Reaction Termination: The reactions were stopped by the addition of ice-cold acetonitrile.
- Analysis: The formation of the specific metabolite for each isoform was measured by LC-MS/MS.[9]
- IC₅₀ Determination: The concentration of **Anticancer Agent 262** that caused 50% inhibition of metabolite formation (IC₅₀) was determined by plotting the percent inhibition against the log of the inhibitor concentration.[10]



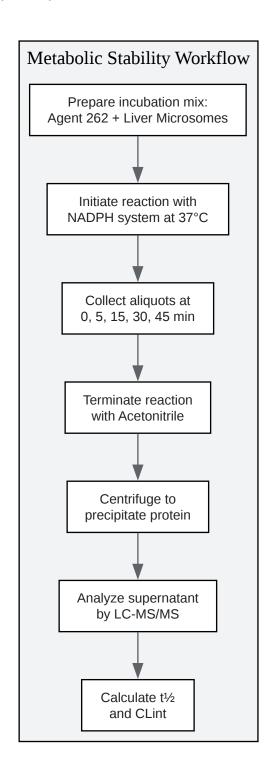
Visualizations Experimental Workflows





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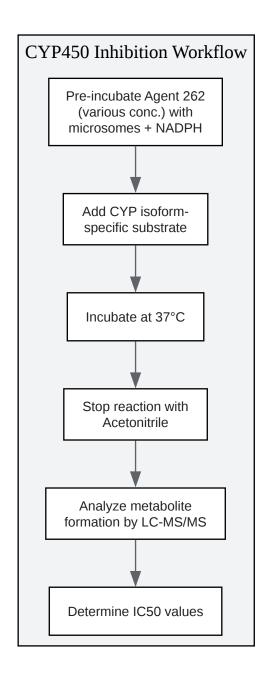
Caption: Caco-2 Permeability Assay Workflow.



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Caption: Microsomal Metabolic Stability Assay Workflow.

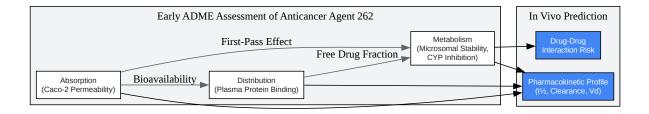


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Caption: CYP450 Inhibition Assay Workflow.

Logical Relationships





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Caption: Relationship of In Vitro ADME assays to In Vivo Predictions.

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